Spectroscopic Characterization of Borodimethylglycine: A Technical Guide
Spectroscopic Characterization of Borodimethylglycine: A Technical Guide
Introduction
Boron-containing amino acids represent a class of compounds with significant interest in medicinal chemistry and drug development, acting as enzyme inhibitors and therapeutic agents.[1][2] Borodimethylglycine, the boronic acid analogue of N,N-dimethylglycine, is a structurally simple yet intriguing example of this class. Understanding its structural and electronic properties is paramount for its potential applications. This technical guide provides a comprehensive overview of the predicted spectroscopic data for borodimethylglycine, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and IR spectroscopy.
Due to the limited availability of direct experimental spectra for borodimethylglycine in the public domain, this guide synthesizes data from its structural precursors—N,N-dimethylglycine—and analogous α-amino boronic acids. This approach allows for a well-reasoned prediction of its spectroscopic characteristics, providing a valuable resource for researchers in the field.
Molecular Structure of Borodimethylglycine
Borodimethylglycine consists of a glycine backbone with two methyl groups on the nitrogen atom and a boronic acid group [-B(OH)₂] replacing the carboxylic acid group.
Section 1: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum of Borodimethylglycine
The predicted ¹H NMR spectrum of borodimethylglycine is expected to show two main signals corresponding to the N-methyl protons and the α-methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and boronic acid groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.9 | Singlet | 6H |
| α-CH₂ | ~3.7 | Singlet | 2H |
Predicted data is based on N,N-dimethylglycine spectra in D₂O.[3][4]
Rationale and Interpretation
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N-Methyl Protons (N(CH₃)₂): Based on the ¹H NMR data for N,N-dimethylglycine in D₂O, the two methyl groups attached to the nitrogen are expected to be chemically equivalent, giving rise to a single, sharp singlet. A typical chemical shift for these protons is around 2.92 ppm.[3]
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α-Methylene Protons (α-CH₂): The methylene protons adjacent to both the nitrogen atom and the boronic acid group are also expected to be equivalent, resulting in a singlet. In N,N-dimethylglycine, this signal appears at approximately 3.72 ppm in D₂O.[3] The replacement of the carboxylic acid with a boronic acid is not expected to dramatically shift this value, though some variation is possible depending on the solvent and pH.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
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-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Section 2: ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum of Borodimethylglycine
The predicted ¹³C NMR spectrum of borodimethylglycine will display signals for the N-methyl carbons and the α-carbon. The α-carbon signal is expected to be significantly influenced by the directly attached boron atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N(CH₃)₂ | ~46 |
| α-C | ~62 |
| C=O (for comparison with DMG) | ~172 |
Predicted data is based on N,N-dimethylglycine spectra in water.[3][5][6]
Rationale and Interpretation
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N-Methyl Carbons (N(CH₃)₂): In N,N-dimethylglycine, the N-methyl carbons resonate at approximately 46.3 ppm.[3] This chemical shift is not expected to change significantly in borodimethylglycine.
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α-Carbon (α-C): The α-carbon in N,N-dimethylglycine appears around 62.7 ppm.[3] The C-B bond in α-aminoboronic acids can lead to a broad and sometimes difficult-to-observe signal for the α-carbon due to quadrupolar relaxation of the boron nucleus. The precise chemical shift will be sensitive to the hybridization state of the boron atom.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Technique: Proton-decoupled ¹³C NMR.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans. A longer acquisition time may be necessary due to the low natural abundance of ¹³C and potential signal broadening of the carbon attached to boron.
Section 3: ¹¹B NMR Spectroscopy
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a specialized technique that is highly informative for boron-containing compounds, providing insight into the coordination state and chemical environment of the boron atom.
Predicted ¹¹B NMR Spectrum of Borodimethylglycine
The ¹¹B NMR spectrum of borodimethylglycine is expected to show a single, relatively broad signal. The chemical shift will be indicative of the hybridization state of the boron atom.
| Boron Environment | Predicted Chemical Shift (ppm) |
| Trigonal Boronic Acid (sp²) | ~20-35 |
| Tetracoordinate Boronate (sp³) | ~5-15 |
Predicted chemical shift ranges are based on general data for alkyl and amino boronic acids.[7][8][9]
Rationale and Interpretation
The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom.[8][9]
-
Trigonal Boronic Acid (sp²): In its free, trigonal planar form (-B(OH)₂), the boron atom is sp² hybridized. For alkyl and aryl boronic acids, the ¹¹B chemical shift typically falls in the range of +20 to +35 ppm.
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Tetracoordinate Boronate (sp³): Boronic acids can form tetracoordinate species through interaction with Lewis bases, such as the intramolecular nitrogen atom or solvent molecules. This changes the hybridization to sp³ and results in a significant upfield shift in the ¹¹B NMR spectrum, typically to the range of +5 to +15 ppm.[7][10] The observed chemical shift for borodimethylglycine will likely be an equilibrium between these forms, influenced by solvent and pH.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (20-50 mM) in a suitable solvent.
-
Instrument Setup:
-
Spectrometer: A multinuclear NMR spectrometer equipped for ¹¹B detection.
-
Reference: BF₃·OEt₂ as an external standard (0 ppm).
-
-
Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. Proton decoupling is generally not necessary unless fine coupling information is desired.
Section 4: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.
Predicted IR Spectrum of Borodimethylglycine
The IR spectrum of borodimethylglycine is expected to show characteristic absorption bands for O-H, C-H, N-C, and B-O bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (B-OH) | 3200-3600 | Broad, Strong |
| C-H stretch (alkyl) | 2800-3000 | Medium-Strong |
| C=O stretch (for DMG) | ~1630 (asymmetric) | Strong |
| N⁺-H stretch (for DMG zwitterion) | ~2400-2800 | Broad, Medium |
| B-O stretch | 1300-1400 | Strong |
| C-N stretch | 1000-1250 | Medium |
Predicted data is based on general IR correlation tables and data for N,N-dimethylglycine and boronic acids.
Rationale and Interpretation
-
O-H Stretch: The most prominent feature for the boronic acid group will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the B(OH)₂ group.
-
C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2800-3000 cm⁻¹ region.
-
B-O Stretch: A strong absorption band between 1300 and 1400 cm⁻¹ is characteristic of the B-O single bond stretching vibration.
-
Comparison with N,N-Dimethylglycine: N,N-dimethylglycine exists as a zwitterion, showing a strong carboxylate (COO⁻) asymmetric stretching band around 1630 cm⁻¹ and a broad ammonium (N⁺-H) stretch.[11] In borodimethylglycine, the intense C=O stretch will be absent and replaced by the characteristic boronic acid absorptions. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of borodimethylglycine with key proton and carbon assignments for NMR spectroscopy.
Spectroscopic Analysis Workflow
Sources
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- 3. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylglycine(1118-68-9) 1H NMR [m.chemicalbook.com]
- 5. N,N-Dimethylglycine(1118-68-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 10. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Infrared Spectra of Acidic, Neutral, and Basic Aqueous Solutions of Glycine, N-Methylglycine, N,N-Dimethylglycine, and N,N,N-Trimethylglycine [opg.optica.org]
